![molecular formula C14H9NO2 B2353735 2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde CAS No. 880856-15-5](/img/structure/B2353735.png)

2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

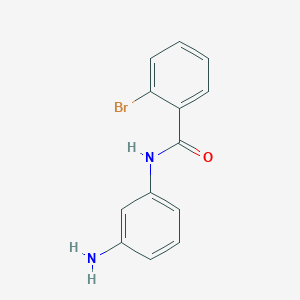

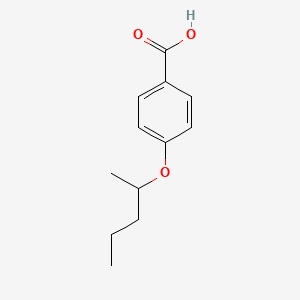

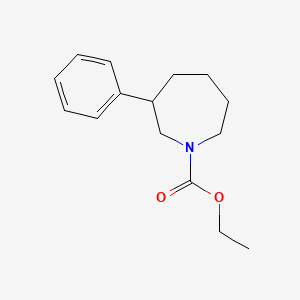

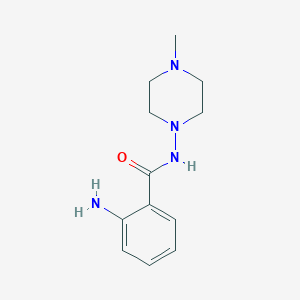

2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde is a chemical compound with the molecular formula C14H9NO2. It has an average mass of 223.227 Da and a monoisotopic mass of 223.063324 Da .

Synthesis Analysis

The synthesis of 2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde has been reported in several studies. For instance, new copper(II) complexes have been synthesized by reacting 2-oxo-1,2-dihydroquinoline-3-carbaldehyde (benzoyl) hydrazone with CuCl(2)·2H(2)O or Cu(NO(3))(2)·3H(2)O . Another study reported the synthesis of four new 2-oxo-1,2-dihydrobenzo[h]quinoline-3-carbaldehyde N-substituted thiosemicarbazone ligands .Molecular Structure Analysis

The molecular structure of 2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde has been determined in several studies. For example, the structures of new copper(II) complexes synthesized from 2-oxo-1,2-dihydroquinoline-3-carbaldehyde were determined by single crystal X-ray diffraction .Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a boiling point of 527.1±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C. Its enthalpy of vaporization is 80.2±3.0 kJ/mol, and it has a flash point of 234.3±30.3 °C. The index of refraction is 1.757, and it has a molar refractivity of 66.0±0.3 cm3 .Scientific Research Applications

Complex Formation with Metal Ions

The complex formation properties of the product 2-oxo-1,2-dihydroquinoline-3-carbaldehyde condensation with stearic acid hydrazide towards Cu(II) and Ni(II) ions has been studied . The composition and structure of the complexes have been found to be dependent on the nature of the metal and acid residue .

Biological Applications

Polydentate ligand systems and the related complex compounds are promising objects of modern synthetic and applied chemistry of transition metals due to their biological properties .

Antibacterial and Antimalarial Agents

Quinoline and its derivatives are natural antibiotics and are widely used as antibacterial and antimalarial agents .

Antifungal, Immunosuppressive, and Analgesic Properties

Derivatives of quinoline-2 (1 Н )-one exhibit antifungal, immunosuppressive, analgesic properties .

Antitumor and Antispasmodic Properties

Quinoline-2 (1 Н )-one derivatives also show antitumor, antispasmodic, and other properties .

DNA Intercalators in Chemotherapy

The use of these compounds as DNA intercalators applied in chemotherapy as agents inhibiting DNA replication of fast-growing malignant cells has been recently investigated . The ability of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde N ′-acylhydrazones and their complexes to bind with DNA depends on their structure which is primarily determined by the nature of the ligand system and the complex forming metal .

Study of Magnetic Properties

The study of magnetic properties is another field of investigation of carbonyl compounds hydrazones. These complexes are convenient models for the study of the nature of exchange interactions between paramagnetic sites in the polynuclear coordination compounds .

Preparation of Compounds with Target Structure and Magnetic Properties

Numerous studies of the magnetic properties–structure correlations for binuclear complexes of transition metals, primarily copper (II), with carbonyl compounds hydrazones have afforded important generalizations allowing the preparation of compounds with target structure and magnetic properties .

Mechanism of Action

Target of Action

It has been found that similar compounds have shown interactions withCu (II) and Ni (II) ions

Mode of Action

It has been observed that the compound forms complexes with Cu (II) and Ni (II) ions . The composition and structure of these complexes are dependent on the nature of the metal and acid residue

Biochemical Pathways

It has been suggested that similar compounds may have roles ininhibiting the acetylcholinesterase enzyme (AChE) . This inhibition could potentially affect the cholinergic system, which plays a crucial role in memory and cognition .

Result of Action

It has been found that similar compounds can induceapoptosis in certain cell lines . Additionally, these compounds have shown potential as DNA intercalators , which could inhibit DNA replication in fast-growing malignant cells .

Action Environment

It is known that the structure of similar compounds and their ability to bind with dna is determined by the nature of the ligand system and the complex-forming metal .

Future Directions

properties

IUPAC Name |

2-oxo-1H-benzo[g]quinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-8-12-6-11-5-9-3-1-2-4-10(9)7-13(11)15-14(12)17/h1-8H,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBGHFAIHNYYBOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=C(C(=O)N3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Fluorophenyl)methoxy]-3-nitrobenzene](/img/structure/B2353719.png)

![2-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B2353724.png)

![2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-amine](/img/structure/B2353725.png)

![3-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2353728.png)

![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2353733.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2353734.png)

![3-[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]pyrazine-2-carbonitrile](/img/structure/B2353737.png)

![7-[(2-chlorophenyl)methyl]-1-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/no-structure.png)